1-(3,4-dimethylphenyl)-N-(3-methylbutyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
The description of an organic compound usually includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is based on the longest carbon chain in the molecule and the functional groups present .
Synthesis Analysis
The synthesis of an organic compound involves a series of chemical reactions that transform starting materials into the desired product. The choice of reactions depends on the functional groups present in the starting materials and the desired product .Molecular Structure Analysis
The molecular structure of an organic compound can be determined using various spectroscopic techniques, such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography .Chemical Reactions Analysis
The chemical reactions of an organic compound are largely determined by its functional groups. For example, alcohols can undergo dehydration to form alkenes, while carboxylic acids can react with alcohols to form esters .Physical and Chemical Properties Analysis
The physical and chemical properties of an organic compound, such as its melting point, boiling point, solubility, and reactivity, can be predicted based on its molecular structure .Scientific Research Applications
Antimicrobial Potential
A series of novel 1H-1,2,3-triazole-4-carboxamides, including 1-aryl-5-alkyl/aryl-1H-1,2,3-triazole-4-carboxamides, demonstrated promising antimicrobial activities against primary pathogens such as Gram-positive and Gram-negative bacterial strains, as well as fungal strains like Cryptococcus neoformans var. grubii and Candida albicans. Compounds showing moderate to good activities highlighted the synthetic utility and potential of 1H-1,2,3-triazole-4-carboxamides as antimicrobial agents, with specific compounds exhibiting potent antibacterial effects against S. aureus and antifungal activity against pathogenic yeast C. albicans. This indicates the significant role of 1-(3,4-dimethylphenyl)-N-(3-methylbutyl)-1H-1,2,3-triazole-4-carboxamide derivatives in developing new antimicrobial treatments (Pokhodylo et al., 2021).
Synthesis of Heterocycles and Natural Products Derivatization
A practical and efficient one-pot multicomponent reaction methodology for the synthesis of α-ketotriazoles from readily available building blocks such as methyl ketones, N,N-dimethylformamide dimethyl acetal, and organic azides was developed. This method, characterized by 100% regioselectivity, enables the in situ formation of an enaminone intermediate, followed by its 1,3-dipolar cycloaddition reaction with an organic azide. The strategy facilitates the derivatization of various heterocycles and natural products, showcasing the synthetic utility of this compound in the field of medicinal chemistry and drug development (Thomas et al., 2016).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-N-(3-methylbutyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O/c1-11(2)7-8-17-16(21)15-10-20(19-18-15)14-6-5-12(3)13(4)9-14/h5-6,9-11H,7-8H2,1-4H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPVCJBQELYKCKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)NCCC(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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